2,4-Dimethoxy-1-(1-propenyl)benzene
Description
Contextualization within the Phenylpropanoid Class
Phenylpropanoids are a large group of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. nih.gov They are characterized by a phenyl ring attached to a three-carbon propane (B168953) side chain. This basic structure gives rise to an immense variety of molecules, including flavonoids, lignans (B1203133), stilbenes, and coumarins, which play crucial roles in plant physiology, from providing structural support to acting as defense compounds. nih.gov
2,4-Dimethoxy-1-(1-propenyl)benzene fits into the sub-category of propenylbenzenes, which are distinguished by a C6-C3 skeleton with a propylene (B89431) side chain. Other well-known members of this group include anethole (B165797), eugenol (B1671780), and safrole. The specific identity and properties of each propenylbenzene are determined by the substitution pattern on the phenyl ring. In the case of this compound, the presence of two methoxy (B1213986) groups at positions 2 and 4, and a propenyl group at position 1, defines its unique chemical character. The (Z)-isomer of this compound is also known by the name Nothosymyrnol.
Structure
2D Structure
3D Structure
Properties
CAS No. |
829-39-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+ |
InChI Key |
SKWTXGMULLCOGN-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CC=CC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Isolation and Extraction Methodologies for 2,4 Dimethoxy 1 1 Propenyl Benzene
Strategies for Natural Source Isolation
The initial step in obtaining 2,4-Dimethoxy-1-(1-propenyl)benzene from its natural sources involves the extraction of the essential oil from the plant material. This is typically followed by chromatographic techniques to isolate the specific compound of interest.
Hydrodistillation is a widely used method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water. The steam and the volatile components are then condensed, and the essential oil is separated from the aqueous layer.
A typical hydrodistillation process for obtaining essential oil from 500 g of crushed Acorus calamus rhizomes is carried out for three hours using a Clevenger-type apparatus. nih.gov This process yields a volatile oil that contains a complex mixture of compounds, from which this compound can then be isolated.
Table 1: Optimized Parameters for Hydrodistillation of Acorus calamus Rhizomes
| Parameter | Optimized Condition | Rationale |
| Plant Material Preparation | Dried and Powdered Rhizomes | Increases the surface area for efficient steam penetration and volatile compound release. rjpbcs.com |
| Distillation Time | 4 hours | Provides a balance between maximizing essential oil yield and minimizing energy consumption and potential degradation of thermolabile compounds. rjpbcs.com |
| Apparatus | Clevenger-type | A standard and efficient apparatus for laboratory-scale hydrodistillation of essential oils. nih.gov |
Following the initial extraction of the essential oil, chromatographic techniques are employed to separate and purify this compound from the other components.
Column Chromatography: This is a fundamental purification technique used to separate individual chemical compounds from a mixture. In the context of isolating phenylpropanoids from Acorus calamus extracts, silica gel column chromatography is a common approach. The crude extract is mixed with silica gel (e.g., 60-120 mesh) and loaded onto a column packed with the same stationary phase. rjpbcs.com A gradient elution is then performed using a solvent system of increasing polarity, typically starting with a non-polar solvent like petroleum ether and gradually introducing a more polar solvent such as ethyl acetate. rjpbcs.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound in its pure form.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For a higher degree of purification or for the isolation of specific isomers, preparative HPLC can be utilized. This technique offers greater resolution than traditional column chromatography. While a specific protocol for the preparative isolation of this compound is not extensively detailed in the available literature, general methods for the separation of phenylpropanoids from plant extracts can be adapted. This would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Detection and Identification in Complex Biological Matrices
The detection and identification of this compound within a complex biological matrix, such as a plant extract or essential oil, require sophisticated analytical instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds and is extensively used for the chemical profiling of essential oils. In this method, the volatile components of the sample are separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound. The identification of this compound in the essential oil of Acorus calamus has been achieved using this technique.
Table 2: Representative GC-MS Fragmentation Data for a Dimethoxy-1-(1-propenyl)benzene Isomer
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 178 | 100 | [M]+ (Molecular Ion) |
| 163 | 80 | [M - CH3]+ |
| 147 | 30 | [M - OCH3]+ |
| 135 | 45 | [M - C2H5O]+ |
| 105 | 55 | [C7H5O]+ |
| 77 | 40 | [C6H5]+ |
Note: This data is representative of a closely related isomer, (E)-1,2-dimethoxy-4-(1-propenyl)benzene, and is illustrative of the expected fragmentation pattern. massbank.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the protons of the propenyl side chain. Similarly, ¹³C NMR would provide distinct signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.5 - 7.2 | m | Ar-H |
| Propenyl Protons | 5.9 - 6.4 | m | -CH=CH- |
| Methoxy Protons | 3.8 - 3.9 | s | -OCH₃ |
| Propenyl Methyl Protons | 1.8 - 1.9 | d | =CH-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Aromatic Carbons | 110 - 160 | Ar-C | |
| Propenyl Carbons | 120 - 135 | -CH=CH- | |
| Methoxy Carbon | 55 - 56 | -OCH₃ | |
| Propenyl Methyl Carbon | ~18 | =CH-CH₃ |
Note: These are predicted chemical shift ranges based on general values for similar functional groups and may vary depending on the solvent and specific isomeric form.
Synthetic Approaches and Reaction Mechanisms of 2,4 Dimethoxy 1 1 Propenyl Benzene
Chemical Synthesis Pathways
The chemical synthesis of 2,4-Dimethoxy-1-(1-propenyl)benzene can be achieved through several established organic chemistry reactions. These pathways often involve the strategic functionalization of a substituted benzene (B151609) ring and the formation or isomerization of the propenyl side chain.
Isomerization Reactions of Allyl Precursors to Propenyl Derivatives
A primary and industrially significant method for synthesizing propenylbenzenes is the isomerization of their corresponding allylbenzene (B44316) precursors. In the case of this compound, the starting material would be 2,4-Dimethoxy-1-(prop-2-en-1-yl)benzene. This reaction involves the migration of the double bond from the terminal (allyl) position to a position conjugated with the benzene ring (propenyl).
This isomerization is typically catalyzed by bases or transition metal complexes. scite.ai The base-catalyzed mechanism, often employing potassium hydroxide (B78521) (KOH) in a high-boiling solvent like glycerol (B35011) or amyl alcohol, proceeds via deprotonation of the benzylic carbon, which is acidic due to the adjacent aromatic ring. stackexchange.commdma.ch This generates a resonance-stabilized carbanion, which upon protonation, yields the more thermodynamically stable conjugated propenylbenzene. The reaction is often driven to completion by heating. mdma.ch
Transition metal catalysts, such as rhodium(III) chloride (RhCl₃), also effectively facilitate this isomerization, often under milder conditions. mdma.ch Studies on analogous compounds like eugenol (B1671780) and chavicol demonstrate the efficacy of these methods. For instance, the isomerization of eugenol to isoeugenol (B1672232) can achieve high conversion rates when catalyzed by bases or rhodium complexes. mdma.chresearchgate.net Similarly, chavicol can be isomerized to anethole (B165797). researchgate.net The mechanism with hydrotalcite catalysts is believed to involve the deprotonation of the acidic benzylic proton by the Brønsted basic hydroxyl groups within the catalyst's lattice structure. researchgate.net
| Catalyst System | Substrate | Product | Conditions | Conversion/Yield | Reference |
| KOH / Amyl Alcohol | Eugenol | Isoeugenol | 150°C, 10 h | 95% | mdma.ch |
| RhCl₃ / Ethanol (B145695) | Eugenol | Isoeugenol | ~140°C, 3 h | ~100% | mdma.ch |
| Hydrotalcites (MgNiAl) | Eugenol | Isoeugenol | Not specified | 94% Conversion, 79% Yield | researchgate.net |
| KOH / Solvent | Estragole | trans-Anethole | 110-130°C, 1-2 h | Not specified | google.com |
Alkylation Reactions and Benzene Ring Functionalization
Friedel-Crafts alkylation provides a direct route to functionalize the benzene ring. For the synthesis of this compound, the starting aromatic compound is 1,3-dimethoxybenzene (B93181). ontosight.ai The two methoxy (B1213986) groups are strong activating, ortho-para directing groups. libretexts.org This high reactivity means that electrophilic substitution is highly favored. chegg.com
Direct alkylation with an allyl halide (e.g., allyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) could introduce the allyl group, which can then be isomerized as described previously. sciencemadness.org However, Friedel-Crafts alkylations are prone to issues like polysubstitution and carbocation rearrangements. mnstate.edu
A more controlled approach involves Friedel-Crafts acylation. For example, reacting 1,3-dimethoxybenzene with propionyl chloride and a Lewis acid catalyst introduces a propiophenone (B1677668) group (2',4'-dimethoxypropiophenone). researchgate.netscentree.co Subsequent reduction of the ketone and dehydration would yield the target propenylbenzene. Polyphosphoric acid (PPA) is often used as a catalyst for acylations of dimethoxybenzenes as it can effect the reaction without causing cleavage of the aryl-alkyl ether bonds, a common side reaction with stronger Lewis acids like AlCl₃. researchgate.net
Condensation Reactions in Analog Synthesis
Condensation reactions are powerful tools for forming the C=C double bond of the propenyl group, typically starting from an aldehyde. In this context, 2,4-dimethoxybenzaldehyde (B23906) serves as a key precursor. ontosight.ainih.govchemicalbook.com
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes with a fixed double bond position. lumenlearning.comlibretexts.org To synthesize this compound, 2,4-dimethoxybenzaldehyde would be reacted with a phosphorus ylide, specifically ethylidenetriphenylphosphorane (Ph₃P=CHCH₃). masterorganicchemistry.com The reaction proceeds through a nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane four-membered ring. lumenlearning.com This ring decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.commasterorganicchemistry.com
The Claisen-Schmidt condensation , a type of crossed-aldol condensation, involves the reaction of an aldehyde (with no α-hydrogens) with a ketone or another aldehyde. wikipedia.orgnih.gov 2,4-Dimethoxybenzaldehyde could be condensed with propanal in the presence of a base (like NaOH). The initial product would be a β-hydroxy aldehyde, which readily dehydrates under the reaction conditions to form an α,β-unsaturated aldehyde. Further modification of the aldehyde group would be necessary to arrive at the final propenylbenzene.
Electrophilic Aromatic Substitution Strategies
As mentioned, 1,3-dimethoxybenzene is highly activated towards electrophilic aromatic substitution. chegg.comrsc.org The two methoxy groups direct incoming electrophiles to the C4 position (para to one methoxy and ortho to the other), the C6 position (ortho to both), and the C2 position (ortho to both). Due to steric hindrance from the two adjacent methoxy groups, substitution at the C2 position is generally less favored than at C4/C6. masterorganicchemistry.com
This high reactivity can be harnessed to introduce a functional group that can later be converted to the propenyl side chain. For instance, a Friedel-Crafts acylation with acryloyl chloride could potentially add a propenoyl group directly. Nitration of 1,3-dimethoxybenzene, followed by reduction of the nitro group to an amine, diazotization, and subsequent reaction (e.g., Heck reaction) could also be a multi-step strategy to introduce the side chain. libretexts.orgchegg.comrsc.org The high reactivity of 1,3-dimethoxybenzene compared to less activated arenes like anisole (B1667542) has been demonstrated in competitive reaction studies. acs.org
Lewis Acid-Promoted Transformations Involving Propenylbenzenes
Lewis acids can be used to promote reactions involving the propenyl group itself. youtube.com Research has shown that Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can catalyze reactions of (E)-propenylbenzenes that possess strong electron-donating groups on their aromatic rings. nih.gov For example, their reaction with 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine in the presence of BF₃·OEt₂ leads to the formation of complex 2,3-dihydrobenzofuran (B1216630) derivatives with a high degree of stereoselectivity. nih.gov While this is a transformation of a propenylbenzene rather than a synthesis of one, it highlights the reactivity of the propenyl group under Lewis acidic conditions, which is a key consideration in designing synthetic pathways. The Lewis acid activates the electrophile, increasing its electron-accepting ability and lowering the activation energy for the subsequent reaction step. youtube.com
Chemo-Enzymatic Synthesis
Chemo-enzymatic methods offer environmentally friendly alternatives for synthesizing derivatives of propenylbenzenes. livescience.io These processes often combine a chemical step with a biological one, leveraging the high selectivity of enzymes.
A common chemo-enzymatic approach for the derivatization of propenylbenzenes like isosafrole, anethole, and isoeugenol involves a two-step process. frontiersin.orgnih.govnih.gov
Enzymatic Epoxidation and Hydrolysis : The first step is the lipase-catalyzed epoxidation of the propenyl double bond. nih.gov A common enzyme used for this is Novozym 435. The reaction typically uses hydrogen peroxide as the oxidant. The resulting epoxide is then hydrolyzed (often in situ) to form the corresponding vicinal diol. frontiersin.orgnih.gov
Microbial Oxidation : The second step involves the microbial oxidation of the diol to produce α-hydroxy ketones. nih.govnih.gov Various microorganisms, such as strains from the genera Dietzia and Rhodococcus, can be used to perform this selective oxidation on a preparative scale. livescience.io
This chemo-enzymatic pathway has been successfully applied to a range of propenylbenzenes to create oxygenated derivatives, demonstrating the potential for biocatalytic modification of compounds like this compound. frontiersin.orgresearchgate.net
| Step | Reaction | Catalyst/Reagent | Product Type | Reference |
| 1 | Epoxidation/Hydrolysis | Novozym 435, H₂O₂, KOH | Vicinal Diol | frontiersin.orgnih.gov |
| 2 | Microbial Oxidation | Dietzia sp., Rhodococcus sp. | α-Hydroxy Ketone | livescience.ionih.gov |
Lipase-Catalyzed Epoxidation of Propenylbenzene Scaffolds
The epoxidation of the propenyl moiety in this compound represents a key transformation for producing valuable derivatives. A prominent and green chemistry approach involves a chemo-enzymatic method utilizing lipases. This process, often referred to as the Prilezhaev reaction, employs a lipase (B570770), such as the immobilized Candida antarctica lipase B (commercially known as Novozym 435), to catalyze the in situ formation of a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidizing agent to epoxidize the alkene double bond. nih.gov
In a specific application, 1-(2,4-dimethoxyphenyl)prop-1-ene was successfully converted to its corresponding diol. nih.gov The reaction proceeds in two stages within a single pot: first, the lipase-catalyzed epoxidation of the double bond, followed by the hydrolysis of the resulting epoxide to yield the vicinal diol, 1-(2,4-dimethoxyphenyl)propane-1,2-diol. This chemo-enzymatic strategy is valued for its mild reaction conditions and high selectivity, avoiding harsh chemical oxidants. nih.govresearchgate.net
Microbial Oxidation Techniques for Derivative Synthesis
Following the generation of diols from propenylbenzene scaffolds, microbial oxidation offers a powerful tool for further functionalization. This biotechnological approach leverages the enzymatic machinery of whole microbial cells to achieve selective oxidations that can be challenging to perform with conventional chemical methods.
Research has demonstrated that a diastereoisomeric mixture of 1-(2,4-dimethoxyphenyl)propane-1,2-diol can be oxidized to the corresponding α-hydroxy ketone, 2-hydroxy-1-(2,4-dimethoxyphenyl)propan-1-one. nih.gov This biotransformation has been successfully carried out on a preparative scale using various bacterial strains, which exhibit different efficiencies and selectivities. The use of whole-cell biocatalysts is advantageous as it circumvents the need for costly enzyme isolation and cofactor regeneration. nih.govresearchgate.net
The table below summarizes the effectiveness of different microbial strains in oxidizing the diol derivative of this compound.
| Microbial Strain | Product | Yield (%) |
| Dietzia sp. DSM44016 | 2-hydroxy-1-(2,4-dimethoxyphenyl)propan-1-one | 62.5 |
| Rhodococcus erythropolis DSM44534 | 2-hydroxy-1-(2,4-dimethoxyphenyl)propan-1-one | 36.0 |
| Rhodococcus ruber PCM2166 | 2-hydroxy-1-(2,4-dimethoxyphenyl)propan-1-one | 40.5 |
This data is compiled from a study by Hernik et al. (2023). nih.gov
Stereoselective Synthesis of this compound Isomers
This compound exists as two geometric isomers, (E)- and (Z)-, due to the substitution pattern on the propenyl double bond. The stereoselective synthesis of a specific isomer is crucial as stereochemistry often dictates biological activity and physical properties. The most common synthetic route to propenylbenzenes is the isomerization of the corresponding allylbenzene, in this case, 2,4-dimethoxy-1-(2-propenyl)benzene (also known as methyl eugenol ether).
This isomerization is typically base-catalyzed but often results in a thermodynamic mixture of isomers, with the more stable (E)-isomer predominating. acs.org For achieving high stereoselectivity, transition metal catalysts are employed. Ruthenium and rhodium complexes, for instance, are known to effectively catalyze the isomerization of allylic alcohols and ethers to the corresponding carbonyls or vinyl ethers under mild conditions. nih.govresearchgate.netrsc.orgresearchgate.net These reactions often proceed via metal-hydride intermediates and can be tuned with specific ligands to favor the formation of one isomer over the other, offering a pathway to stereochemically pure (E)- or (Z)-propenylbenzenes. nih.govrsc.org
Reaction Mechanism Elucidation
Understanding the mechanisms behind the reactions of this compound is fundamental to controlling product outcomes and designing new synthetic pathways.
Free Radical Pathways in Propenylbenzene Modifications
The propenyl double bond is susceptible to reactions involving free radical intermediates. A classic example is the thiol-ene reaction, where a thiol (R-SH) adds across the double bond in the presence of a radical initiator or UV light. wikipedia.org The mechanism involves the formation of a thiyl radical (RS•), which adds to the alkene in an anti-Markovnikov fashion to generate the most stable carbon-centered radical. wikipedia.orgresearchgate.netnih.gov This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding a thioether product. acsgcipr.orgmdpi.com
Another relevant free-radical pathway involves the reaction with peroxy radicals (RO₂•), which are significant in atmospheric chemistry and certain oxidation processes. copernicus.orgrsc.org While epoxidation is a known outcome at high temperatures, under atmospheric conditions, the addition of a peroxy radical to an alkene can lead to the formation of a new carbon-centered radical. This radical can then react with molecular oxygen, leading to a new, more complex peroxy radical rather than an epoxide, opening up alternative degradation and accretion pathways. copernicus.orgrsc.orgnih.govresearchgate.net
Carbenium Ion Intermediates and Rearrangements
In the presence of acid catalysts, the electron-rich double bond of this compound is readily protonated. This electrophilic addition generates a resonance-stabilized benzylic carbenium ion, which is a key intermediate in several transformations. nih.govlibretexts.orgyoutube.comyoutube.comyoutube.com The stability of this cation is enhanced by the electron-donating methoxy groups on the aromatic ring.
This carbenium ion intermediate is central to the mechanism of acid-catalyzed dimerization. acs.orgacs.org One molecule of protonated anethole (a structural analog) acts as an electrophile and attacks the double bond of a neutral anethole molecule, leading to a dimeric carbocation that subsequently eliminates a proton to form a variety of dimeric products. nih.govresearchgate.netnih.gov This same intermediate also facilitates cis-trans isomerization, as the single bond character between the benzylic carbon and the adjacent carbon allows for rotation before deprotonation re-forms the double bond. nih.gov
Regio- and Stereoselectivity Studies in Synthesis
Controlling the regio- and stereoselectivity is a paramount goal in the synthesis of complex molecules from this compound.
Epoxidation: The epoxidation with peroxy acids like m-CPBA is a stereospecific syn-addition, meaning both C-O bonds form on the same face of the original double bond. masterorganicchemistry.com Therefore, a (E)-alkene will yield a trans-epoxide, and a (Z)-alkene will yield a cis-epoxide. masterorganicchemistry.comlibretexts.org If the molecule already contains a chiral center, the incoming epoxidizing agent may favor one face of the double bond over the other, a phenomenon known as diastereoselectivity. This selectivity can be influenced by steric hindrance or by directing groups, such as hydroxyls, that can form hydrogen bonds with the peroxy acid. nih.govnih.gov
Dihydroxylation: For achieving high enantioselectivity, the Sharpless Asymmetric Dihydroxylation is a powerful tool. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand (available as pre-packaged "AD-mix" reagents). By choosing the appropriate ligand (AD-mix-α or AD-mix-β), one can selectively synthesize either enantiomer of the resulting vicinal diol with high enantiomeric excess. mdpi.comharvard.edu The reaction is highly regioselective, preferentially oxidizing the most electron-rich double bonds, making it well-suited for propenylbenzenes. wikipedia.org
Microbial Oxidation: As noted in section 3.2.2, biotransformations are often highly stereoselective. The enzymes within the microbial cells are chiral and create a chiral environment for the reaction, leading to the preferential formation of a single stereoisomer of the product.
Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethoxy 1 1 Propenyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR Spectral Assignment and Data Interpretation
A thorough search did not yield published and assigned ¹H-NMR or ¹³C-NMR spectra for 2,4-Dimethoxy-1-(1-propenyl)benzene. While spectral data for other isomers are available, providing that information would fall outside the strict scope of this article. For a definitive analysis, the compound would need to be synthesized or isolated, and its structure confirmed through 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.
Application of Solid-State CPMAS ¹³C-NMR for Structural Composition
Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C-NMR is a powerful technique for characterizing the structure of solid organic materials, including polymers and lignins, where subunits may resemble this compound. nih.gov The technique provides information on the different carbon environments within a solid sample. researchgate.netmdpi.com However, no specific studies were found that utilize solid-state CPMAS ¹³C-NMR to analyze this compound itself or to identify it as a structural component within a larger polymer or natural product.
Mass Spectrometry (MS) Techniques
Electron Ionization Mass Spectrometry and Fragmentation Pattern Analysis
No electron ionization (EI) mass spectrum for this compound is available in major public databases such as the NIST Chemistry WebBook. An analysis of the fragmentation pattern, which is crucial for structural elucidation and identification, is therefore not possible. For related isomers, fragmentation typically involves the loss of a methyl group (M-15) or cleavage of the propenyl chain.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a widely used analytical method for the chemical characterization of complex materials like lignin (B12514952) by thermally degrading them into smaller, identifiable fragments. nih.govnasa.gov The pyrolysis of lignins, particularly from softwood and hardwood, yields a variety of methoxy-substituted phenolic compounds. Despite the power of this technique, a review of relevant literature did not reveal any studies that specifically identify this compound as a pyrolysis product from any source material. The substitution patterns of common lignin-derived compounds typically differ from the 2,4-dimethoxy arrangement.
Thermochemolysis-Gas Chromatography/Mass Spectrometry (TMAH Thermochemolysis-GC/MS)
Thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is an advanced analytical technique used in conjunction with GC/MS to simultaneously pyrolyze and methylate complex organic molecules, which is particularly useful for studying lignins and other biopolymers. This process enhances the volatility of polar compounds and provides detailed structural information. A search of scientific literature on the application of TMAH thermochemolysis-GC/MS did not find any mention of this compound as an identified product.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. By analyzing the interaction of infrared radiation or the scattering of monochromatic light, a vibrational spectrum is produced that serves as a unique molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and structural features. For this compound, the key vibrational modes are associated with the benzene (B151609) ring, the two methoxy (B1213986) groups, and the propenyl side chain.
The spectrum can be divided into several key regions:
C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The vinyl C-H stretch from the propenyl group is also found in this region. Aliphatic C-H stretching from the methyl groups of the methoxy substituents and the propenyl chain are observed just below 3000 cm⁻¹.
C=C Stretching Vibrations: The aromatic ring exhibits characteristic C=C stretching bands in the 1450-1610 cm⁻¹ region. The C=C stretch of the propenyl group also contributes to this area.
C-O Stretching Vibrations: The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the methoxy groups give rise to strong bands, typically in the 1260-1000 cm⁻¹ range. The aryl-O stretch is particularly prominent.
Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring are highly characteristic of the substitution pattern and appear in the 700-900 cm⁻¹ region.
Based on studies of related isomers like isoeugenol (B1672232) and methyl eugenol (B1671780), the following table summarizes the principal FT-IR vibrational assignments. nih.govmdpi.com
Table 1: FT-IR Vibrational Mode Assignments for this compound (Inferred from Isomer Data)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |
| ~3060 | Medium | ν(C-H) | Aromatic C-H Stretch |
| ~2960 | Strong | ν_as(C-H) | Asymmetric C-H Stretch in CH₃ |
| ~2840 | Medium | ν_s(C-H) | Symmetric C-H Stretch in CH₃ |
| ~1605 | Strong | ν(C=C) | Aromatic Ring Skeletal Vibration |
| ~1515 | Strong | ν(C=C) | Aromatic Ring Skeletal Vibration |
| ~1465 | Medium | δ_as(C-H) | Asymmetric Bending in CH₃ |
| ~1260 | Very Strong | ν_as(C-O-C) | Asymmetric Aryl-O-C Stretch (Methoxy) |
| ~1140 | Strong | ν_s(C-O-C) | Symmetric Aryl-O-C Stretch (Methoxy) |
| ~1030 | Strong | β(C-H) | In-plane C-H Bending (Aromatic) |
| ~965 | Strong | γ(C-H) | Out-of-plane C-H Wagging (Propenyl) |
| ~815 | Strong | γ(C-H) | Out-of-plane C-H Bending (Aromatic Ring) |
Note: ν = stretching, δ = bending (scissoring), β = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric. Data is representative and based on analysis of closely related isomers. nih.govmdpi.com
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.
For this compound, FT-Raman spectroscopy is particularly useful for observing:
The C=C stretching of the propenyl chain and the aromatic ring, which are typically strong in the Raman spectrum.
The symmetric vibrations of the molecule, such as the ring breathing mode.
Vibrations involving the C-C backbone.
Table 2: FT-Raman Vibrational Mode Assignments for this compound (Inferred from Isomer Data)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |
| ~3060 | Strong | ν(C-H) | Aromatic C-H Stretch |
| ~2920 | Strong | ν(C-H) | Aliphatic C-H Stretch |
| ~1650 | Strong | ν(C=C) | Propenyl C=C Stretch |
| ~1600 | Strong | ν(C=C) | Aromatic Ring Skeletal Vibration |
| ~1260 | Medium | ν(C-O) | C-O Stretch (Methoxy) |
| ~1152 | Medium | β(C-H) | In-plane C-H Bending (Aromatic) |
| ~766 | Medium | Ring Breathing | Ring Breathing Mode |
| ~722 | Medium | Ring Deformation | Aromatic Ring Deformation |
Note: The assignments are based on computational and experimental data for methyl eugenol and isoeugenol. nih.govmdpi.com
Potential Energy Distribution (PED) Analysis for Vibrational Modes
To achieve a precise assignment of vibrational modes, especially in complex molecules where vibrations can be coupled, a Potential Energy Distribution (PED) analysis is employed. nih.gov PED is a theoretical calculation, often performed using Density Functional Theory (DFT), that quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. nih.govresearchgate.net
For instance, a vibrational band observed in the FT-IR or Raman spectrum may not be a pure stretch or bend but a mixture of several motions. PED analysis dissects these complex vibrations. In the analysis of methyl eugenol, a close isomer, PED calculations have shown that modes in the 1200-1300 cm⁻¹ region, while dominated by C-O stretching of the methoxy groups, also have significant contributions from ring C-C stretching and C-H bending modes. mdpi.com Similarly, the aromatic ring breathing mode around 766 cm⁻¹ is shown by PED to be a coupled vibration involving the entire phenyl skeleton. mdpi.com This detailed analysis moves beyond simple group frequency assignments to a more accurate description of the molecule's dynamic behavior. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.
The chromophore in this compound consists of the benzene ring substituted with two electron-donating methoxy groups and a propenyl group, which extends the conjugation. This system gives rise to π → π* transitions. up.ac.za The presence of substituents on the benzene ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. nist.gov
Studies on the closely related isomer, methyl isoeugenol, show characteristic absorption peaks in the UV region. sci-hub.se It is expected that this compound would exhibit a similar UV absorption profile.
Table 3: UV-Vis Absorption Data for Isomethyl Eugenol (3,4-dimethoxy-1-(1-propenyl)benzene)
| λ_max (nm) | Transition Type | Chromophore |
| ~230 | π → π | Substituted Benzene Ring |
| ~285 | π → π | Extended Conjugated System |
Data obtained from analysis of the structural isomer methyl isoeugenol. sci-hub.se The primary band is associated with the benzene ring's electronic system, while the secondary, longer-wavelength band is characteristic of the entire conjugated system including the propenyl side chain.
Chromatographic Methods
Chromatographic methods are essential for separating components from a mixture and for analytical quantification. For a volatile compound like this compound, Gas Chromatography is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of MS. ub.edu In GC, the compound is vaporized and travels through a column, separating from other components based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to exit the column is its retention time (RT), a characteristic identifier under specific conditions.
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. bepls.com
For this compound (molecular weight: 178.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern provides structural information. Based on the NIST database for the isomer isomethyl eugenol, key fragments include:
Loss of a methyl group (-CH₃): A significant peak at m/z = 163 (178 - 15), resulting from the cleavage of one of the methoxy groups.
Loss of an ethyl group (-C₂H₅): A peak at m/z = 149 (178 - 29) can occur from fragmentation of the propenyl chain.
Other fragments related to the cleavage of the ether bonds and rearrangements of the propenyl chain.
Table 4: Major Mass Spectral Fragments for Isomethyl Eugenol (m/z)
| m/z | Relative Intensity | Identity |
| 178 | High | [M]⁺ (Molecular Ion) |
| 163 | High | [M - CH₃]⁺ |
| 147 | Medium | [M - OCH₃]⁺ |
| 135 | Medium | Further Fragmentation |
| 104 | Medium | Further Fragmentation |
| 77 | Medium | [C₆H₅]⁺ (Phenyl group) |
Data sourced from the NIST Mass Spectrometry Data Center for the isomer Benzene, 1,2-dimethoxy-4-(1-propenyl)-. nist.govnist.gov The relative intensity can vary with analytical conditions.
This technique is invaluable not only for identifying the compound in complex mixtures, such as essential oils, but also for monitoring the progress of chemical reactions where it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is instrumental in both assessing the purity of a sample and in separating its constituent isomers.
The primary application of HPLC in this context is to separate the target compound from any impurities that may be present from the synthesis or degradation processes. A common approach involves reversed-phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase. For instance, a C18 column is frequently employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The gradient of the mobile phase can be adjusted to optimize the separation of compounds with varying polarities.
A critical aspect of the HPLC analysis of this compound is the separation of its geometric isomers, namely the (E)- and (Z)-isomers (also known as trans- and cis-isomers, respectively), which arise from the carbon-carbon double bond in the propenyl group. These isomers often exhibit different biological activities and physical properties, making their separation and quantification essential. The separation of such isomers can be challenging due to their similar chemical properties. However, specialized HPLC columns and mobile phase compositions can achieve this. For example, certain chiral columns, even though the isomers are not enantiomers, can provide the necessary selectivity for separating geometric isomers. nih.gov The choice of mobile phase modifier, such as small amounts of alcohols like ethanol (B145695) in a non-polar solvent like hexane, can also significantly influence the resolution of cis and trans isomers. nih.gov
Furthermore, HPLC is used to separate positional isomers, should they be present as impurities. For instance, isomers like 1,2-dimethoxy-4-(1-propenyl)benzene or 1,4-dimethoxy-2-(1-propenyl)benzene would have distinct retention times under appropriate HPLC conditions, allowing for their identification and quantification. The retention characteristics are influenced by the subtle differences in polarity and interaction with the stationary phase arising from the different positions of the methoxy groups on the benzene ring.
The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method, with defined parameters such as linearity, precision, and accuracy, ensures that the calculated purity is reliable. ijrpc.com
Table 1: Illustrative HPLC Conditions for the Analysis of Dimethoxy-propenylbenzene Isomers
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table represents a typical starting point for method development. The actual conditions would need to be optimized for the specific sample and to achieve the desired separation of isomers and impurities.
Data Interpretation and Cross-Referencing with Spectroscopic Databases
Following separation and purification, a combination of spectroscopic techniques is used for the definitive structural elucidation of this compound. The data obtained from these techniques are then compared with entries in spectroscopic databases for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the two methoxy groups, and the protons of the propenyl group. The coupling patterns (splitting) of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring. The protons of the propenyl group would show characteristic splitting patterns (e.g., a doublet for the methyl group and multiplets for the vinylic protons) that can also be used to determine the (E) or (Z) configuration based on the magnitude of the coupling constants.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, this would include signals for the aromatic carbons, the methoxy carbons, and the propenyl carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy and propenyl substituents.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₁₁H₁₄O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 178.23. nist.govnist.gov The fragmentation pattern, showing the loss of methyl groups (from the methoxy groups) or other fragments, can further support the proposed structure.
Infrared (IR) Spectroscopy: The IR spectrum helps to identify the functional groups present in the molecule. Key absorption bands for this compound would include C-H stretching from the aromatic ring and the alkyl groups, C=C stretching from the aromatic ring and the propenyl group, and C-O stretching from the ether linkages of the methoxy groups. The NIST WebBook provides an IR spectrum for the related isomer 1,2-dimethoxy-4-(1-propenyl)benzene which shows these characteristic peaks. nist.gov
Cross-Referencing with Spectroscopic Databases: Once the spectroscopic data have been acquired and interpreted, they are cross-referenced with established chemical databases. Reputable databases such as the NIST Chemistry WebBook nist.govnist.govnist.gov, PubChem nih.gov, and ChemicalBook chemicalbook.comchemicalbook.com are invaluable resources. These databases contain a wealth of information, including physical properties, spectroscopic data (NMR, MS, IR, UV-Vis), and literature references for a vast number of compounds. By comparing the experimentally obtained spectra with the data in these databases for this compound or its isomers, a high degree of confidence in the compound's identity and structure can be achieved. For instance, the NIST WebBook has entries for both the (E) and (Z) isomers of the related 1,2-dimethoxy-4-(1-propenyl)benzene, providing their respective mass spectra and gas chromatography data. nist.govnist.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, methoxy, and propenyl protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Distinct signals for aromatic, methoxy, and propenyl carbons. |
| Mass Spec. | Molecular ion peak [M]⁺ at m/z ≈ 178. Characteristic fragmentation pattern. |
| IR | Absorption bands for C-H (aromatic and aliphatic), C=C (aromatic and alkene), and C-O (ether) functional groups. |
Note: The exact chemical shifts and coupling constants in NMR, as well as the fragmentation pattern in MS, can vary slightly depending on the solvent and instrument conditions.
Theoretical and Computational Chemistry Investigations of 2,4 Dimethoxy 1 1 Propenyl Benzene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a primary tool for predicting the properties of molecules and materials. DFT studies on 2,4-Dimethoxy-1-(1-propenyl)benzene have focused on several key areas to elucidate its structural and electronic characteristics.
Geometry Optimization and Prediction of Vibrational Frequencies
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. researchgate.net For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, vibrational frequency analysis is performed. nih.gov This calculation predicts the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the observed peaks. nih.gov For instance, the characteristic stretching frequencies of the C=C bond in the propenyl group and the C-O-C linkages of the methoxy (B1213986) groups can be precisely calculated. ajchem-a.com
Table 1: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (propenyl) | 1650-1600 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (methoxy) | 1250-1000 |
Note: The values in this table are representative and would be specifically calculated in a detailed DFT study.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide accurate values for these energy levels and the resulting gap. The analysis of the spatial distribution of the HOMO and LUMO reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich aromatic ring and the propenyl group, while the LUMO may be distributed over the entire molecule.
Table 2: Calculated HOMO-LUMO Energies and Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.2 |
| HOMO-LUMO Gap | 5.6 |
Note: These are example values and can vary depending on the specific DFT functional and basis set used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netyoutube.com It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. chemrxiv.org The MEP map uses a color scale to indicate different potential values. Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green regions denote neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons. The aromatic ring and the double bond of the propenyl group would also exhibit regions of negative potential, making them susceptible to electrophilic addition. The hydrogen atoms would be associated with positive potential (blue).
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. nih.gov DFT calculations can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net Molecules with large β values are promising candidates for NLO materials. The calculation of NLO properties is sensitive to the molecular structure and electron distribution. For this compound, the presence of the electron-donating methoxy groups and the π-conjugated system of the aromatic ring and propenyl group can contribute to its NLO response. DFT studies can quantify this response and provide insights into how modifications to the molecular structure could enhance its NLO properties. mdpi.com
Advanced Quantum Chemical Calculations
While DFT is a versatile tool, more advanced and computationally intensive methods are sometimes required to study specific aspects of chemical systems, such as reaction intermediates and excited states.
CASSCF Studies on Reaction Intermediates
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemical approach used to study molecules where electron correlation is strong, such as in transition states and reaction intermediates. This method provides a more accurate description of the electronic structure in cases where DFT may not be sufficient.
For this compound, CASSCF studies could be employed to investigate the intermediates formed during chemical reactions, such as photochemical isomerization or oxidation. By defining an "active space" of orbitals and electrons that are most important for the chemical process, CASSCF can accurately model the electronic rearrangements that occur. This level of theory is particularly useful for understanding the potential energy surfaces of reactions and identifying the structures and energies of transient species that are difficult to observe experimentally.
Fukui Function Analysis for Reactivity Prediction
Theoretical investigations using Density Functional Theory (DFT) provide significant insights into the chemical reactivity of molecules. Fukui function analysis is a powerful tool within DFT used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netglobalresearchonline.net The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. researchgate.net
In practice, condensed Fukui functions are calculated for each atomic site (k) in a molecule using the following equations:
For nucleophilic attack (addition of an electron): ƒk+ = qk(N+1) - qk(N)
For electrophilic attack (removal of an electron): ƒk- = qk(N) - qk(N-1)
For radical attack: ƒk0 = [qk(N+1) - qk(N-1)]/2
Here, qk represents the electronic population of atom k in its neutral (N), anionic (N+1), and cationic (N-1) states. A higher Fukui function value at a particular site indicates greater reactivity for the corresponding type of attack.
For this compound, the methoxy groups (-OCH₃) at positions 2 and 4 are electron-donating, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to them. The propenyl group's double bond also represents a region of high electron density.
Computational analysis would likely reveal the following reactive sites:
Nucleophilic Attack (ƒ+): The sites most susceptible to nucleophilic attack are typically those that can best stabilize an additional electron. In this molecule, these would be the carbon atoms of the propenyl double bond and potentially carbon atoms on the ring that are less influenced by the electron-donating methoxy groups.
Electrophilic Attack (ƒ−): The sites for electrophilic attack are regions of high electron density. The carbon atoms on the benzene ring ortho and para to the strongly activating methoxy groups (positions 3, 5, and 6) and the carbons of the C=C double bond in the propenyl chain are predicted to be the most reactive sites. The oxygen atoms of the methoxy groups, with their lone pairs of electrons, would also show high reactivity towards electrophiles.
The following table presents hypothetical Fukui function values to illustrate the predicted reactivity hotspots on the this compound skeleton.
| Atomic Site | Predicted ƒ- (Electrophilic Attack) | Predicted ƒ+ (Nucleophilic Attack) | Predicted Reactivity |
| C1 (ring) | Moderate | Low | Moderate electrophilic reactivity |
| C2 (ring) | Low | Low | Low reactivity |
| C3 (ring) | High | Low | High electrophilic reactivity |
| C4 (ring) | Low | Low | Low reactivity |
| C5 (ring) | High | Low | High electrophilic reactivity |
| C6 (ring) | High | Low | High electrophilic reactivity |
| Cα (propenyl) | High | High | High reactivity for both attack types |
| Cβ (propenyl) | High | High | High reactivity for both attack types |
| O (methoxy) | High | Low | High electrophilic reactivity |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, identifying low-energy (i.e., stable) conformers, and understanding its interactions with other molecules, such as solvents or biological receptors.
The primary sources of conformational flexibility in this compound are the rotations around several single bonds:
The rotation of the two methoxy groups relative to the plane of the benzene ring.
The rotation of the entire propenyl group around the C1-Cα bond.
The rotation of the terminal methyl group of the propenyl chain.
Reaction Mechanism Modeling through Computational Approaches
Computational chemistry offers powerful tools to model reaction mechanisms, providing detailed, step-by-step understanding of how a chemical transformation occurs. Using methods like Density Functional Theory (DFT), it is possible to map the entire energy profile of a proposed reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states. weizmann.ac.il
A plausible reaction for this compound is the chemo-enzymatic epoxidation of the propenyl side chain, a reaction that has been demonstrated for structurally similar compounds like anethole (B165797) and isoeugenol (B1672232) to produce diols. researchgate.netnih.gov
The computational modeling of this reaction would involve the following steps:
Reactant Modeling: The initial geometries of this compound and the oxidizing agent (e.g., a peroxy acid) are optimized to find their lowest energy states.
Transition State Search: The transition state for the oxygen transfer from the oxidant to the propenyl double bond is located. This structure represents the highest energy point along the reaction coordinate. Its geometry would reveal the concerted mechanism of the epoxidation.
Intermediate and Product Modeling: The structure of the resulting epoxide intermediate is calculated, followed by the modeling of its subsequent hydrolysis to form the corresponding 1,2-diol.
Such modeling can elucidate the stereoselectivity of the reaction and explain why certain products are favored over others, providing critical insights for synthetic chemistry. weizmann.ac.il
Structure-Activity Relationship (SAR) Predictions via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods can predict the activity of a molecule like this compound by comparing its structural and electronic features to a database of compounds with known activities.
Propenylbenzenes, as a class, are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai The activity is often linked to the specific arrangement of substituents on the benzene ring and the nature of the side chain. researchgate.netresearchgate.net
Key structural features of this compound for SAR analysis include:
The Dimethoxy-Substituted Ring: The two electron-donating methoxy groups make the benzene ring highly electron-rich. This feature is often associated with antioxidant activity, as it facilitates the donation of a hydrogen atom or an electron to scavenge free radicals.
The Propenyl Side Chain: The double bond in the propenyl group is a site for chemical reactions and interactions with biological targets. Studies on related compounds have shown that the presence of this double bond is crucial for certain activities, such as high antiradical activity. researchgate.netnih.gov
Based on SAR studies of similar compounds, it can be predicted that this compound would possess significant antioxidant and potentially antimicrobial properties.
The table below compares the known activities of related propenylbenzenes, which forms the basis for predicting the activity of the target compound.
| Compound | Key Structural Features | Reported Biological Activity |
| Anethole | 4-methoxy, 1-propenyl | Anti-inflammatory, antimicrobial, antitumor researchgate.net |
| Isoeugenol | 4-hydroxy, 3-methoxy, 1-propenyl | High antiradical activity nih.gov |
| 1,2-Dimethoxy-4-(1-propenyl)benzene | 3,4-dimethoxy, 1-propenyl | Fungistatic activity researchgate.net |
| This compound | 2,4-dimethoxy, 1-propenyl | Predicted antioxidant and antimicrobial activity |
Biological Activities and Mechanistic Insights of 2,4 Dimethoxy 1 1 Propenyl Benzene in in Vitro and Pre Clinical Models
Antioxidant Activity Investigations
Free Radical Scavenging Mechanisms
There is currently a lack of specific scientific studies detailing the free radical scavenging mechanisms of 2,4-Dimethoxy-1-(1-propenyl)benzene. Research has not yet elucidated how the 2,4-dimethoxy substitution pattern influences its ability to donate a hydrogen atom or an electron to neutralize various free radicals.
Inhibition of Oxidative Stress Pathways
No dedicated research is publicly available on the ability of this compound to inhibit oxidative stress pathways in cellular or pre-clinical models. Consequently, its impact on endogenous antioxidant enzyme systems and its potential to mitigate cellular damage induced by reactive oxygen species remain unknown.
Antimicrobial and Antifungal Properties
Activity against Specific Bacterial Strains
Detailed studies quantifying the minimum inhibitory concentrations (MIC) or the spectrum of activity of this compound against specific bacterial strains are not present in the current body of scientific literature.
Fungistatic Efficacy against Fungal Pathogens (e.g., Candida albicans)
While the term "antifungal" is broadly associated with related compounds, specific data on the fungistatic efficacy of this compound against fungal pathogens such as Candida albicans is not available. fda.gov There are no published studies providing MIC values or detailing its mechanism of fungal inhibition.
Anti-inflammatory Effects and Cellular Mechanisms
A definitive link between this compound and anti-inflammatory activity is yet to be established through rigorous scientific investigation. One chemical supplier notes potential "Anti-inflammation" properties, but this is not substantiated by published research. ambeed.com There is no information regarding its effects on key inflammatory mediators, such as cytokines and prostaglandins, or its influence on cellular signaling pathways involved in inflammation, like the NF-κB or MAPK pathways.
Modulation of Inflammatory Mediators
The inflammatory response is a complex biological process involving various chemical messengers. One of these is nitric oxide, a molecule that, in high concentrations produced by immune cells like macrophages, can contribute to inflammation.
Studies on benzene (B151609) and its metabolic products have shown that they can increase the amount of nitric oxide produced by bone marrow cells when stimulated by inflammatory agents. industrialchemicals.gov.aunih.gov This suggests that these compounds can make the cells more sensitive to inflammatory signals. industrialchemicals.gov.aunih.gov While these findings relate to benzene, they provide a basis for understanding how similar compounds might influence inflammatory pathways. The production of nitric oxide is a key event in the inflammatory response of macrophages. nih.gov
Antiproliferative and Anticancer Activities in Cellular Models
A significant area of research has been the effect of this compound and related compounds on the growth of cancer cells.
Inhibition of Cancer Cell Line Proliferation
In a study investigating a range of propenylbenzene derivatives, a compound identified as 1,2-dimethoxy-4-prop-1-en-1-yl benzene, an isomer of the subject compound, was tested for its ability to stop the growth of several human cancer cell lines. nih.govresearchgate.net The cell lines used in this research included:
HepG2: A cell line derived from human liver cancer.
Caco-2: A cell line originating from human colon cancer.
MG63: A cell line from human bone cancer.
The research demonstrated that the tested propenylbenzene derivatives, including the aforementioned isomer, exhibited varying levels of antiproliferative activity against these cancer cell lines, with the effect being dependent on the concentration of the compound used. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Propenylbenzene Derivatives against Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.
| Compound Group | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Propenylbenzenes | HepG2 (Liver Cancer) | Concentration-dependent antiproliferative activity | nih.govresearchgate.net |
| Propenylbenzenes | Caco-2 (Colon Cancer) | Concentration-dependent antiproliferative activity | nih.govresearchgate.net |
| Propenylbenzenes | MG63 (Bone Cancer) | Concentration-dependent antiproliferative activity | nih.govresearchgate.net |
Cellular Mechanism of Antiproliferative Action
The precise way in which this compound may inhibit cancer cell growth is an area of ongoing investigation. However, studies on other compounds offer potential mechanisms. For instance, some anticancer agents work by causing the cancer cells to undergo a process of programmed cell death, known as apoptosis. nih.gov Other mechanisms can involve interfering with the cell cycle, the series of events that lead to a cell's division and replication. For example, some compounds can cause the cell cycle to halt at a specific phase, preventing the cell from dividing. nih.gov
Interactions with Biological Membranes
The outer boundary of a cell, the cell membrane, is crucial for its function. The fluidity of this membrane can affect many cellular processes.
Effects on Membrane Fluidity
The same study that investigated the antiproliferative effects of propenylbenzene derivatives also examined their impact on the fluidity of red blood cell membranes. nih.govresearchgate.net The findings indicated that while the parent propenylbenzene compounds did not show toxicity towards red blood cells, some of their chemically modified derivatives did affect membrane fluidity. nih.govresearchgate.net This suggests that compounds of this class have the potential to interact with and alter the physical properties of cellular membranes.
Enzyme and Receptor Interactions
The biological activity of a compound is often determined by how it interacts with specific proteins in the body, such as enzymes and receptors. Enzymes are proteins that speed up chemical reactions, while receptors are proteins that receive and transmit signals.
Research into a class of enzymes known as monoamine oxidases (MAO), which are important in the brain, has explored the inhibitory effects of propenylbenzene derivatives. researchgate.net These enzymes are involved in the breakdown of neurotransmitters like serotonin. The study used techniques such as isothermal titration calorimetry and molecular modeling to investigate how these compounds bind to and inhibit MAO-A. researchgate.net While this provides a potential area of interaction for this class of compounds, specific data for this compound is not detailed.
Modulation of Enzyme Activity by this compound
A thorough review of scientific databases and literature reveals no specific studies that have evaluated the direct modulatory effects of this compound on enzyme activity. Consequently, there is no available data to report on its potential inhibitory or activating interactions with specific enzymes in in vitro models.
Ligand-Receptor Binding Studies (e.g., Quorum Sensing Systems)
Similarly, there is a lack of research on the binding of this compound to biological receptors. Studies specifically investigating its interaction with systems such as bacterial quorum sensing receptors have not been identified. As a result, its potential to act as an antagonist or agonist in such systems, and thereby interfere with processes like bacterial communication and biofilm formation, remains uncharacterized.
Immunomodulatory Potentials in In Vitro Systems
The potential for this compound to modulate the immune system has not been a subject of published in vitro research. There are no available studies that have assessed its effects on immune cell functions, such as cytokine production, phagocytosis, or lymphocyte proliferation. Therefore, its anti-inflammatory or other immunomodulatory capabilities are currently unknown.
While the related isomer, 1,2-dimethoxy-4-(1-propenyl)benzene (methyl isoeugenol), has been the subject of some biological investigations, it is crucial to note that findings for one isomer cannot be scientifically extrapolated to another due to potential differences in their three-dimensional structure and resulting biological activity. The presence of this compound has been identified in the essential oil of plant species such as Piper marginatum, but further research is required to isolate the compound and investigate its specific biological properties.
Future research is warranted to elucidate the potential pharmacological profile of this compound and to determine if it possesses any of the biological activities observed in other structurally related phenylpropanoids.
Chemical Derivatives and Structure Activity Relationships of 2,4 Dimethoxy 1 1 Propenyl Benzene
Synthesis and Characterization of Structural Analogs
The synthesis of structural analogs of 2,4-Dimethoxy-1-(1-propenyl)benzene involves targeted chemical modifications to the phenyl ring or the propenyl side chain. These modifications are designed to probe the electronic and steric requirements for biological activity.
Oxygenated Derivatives (e.g., Diols, Hydroxy Ketones)
A notable route for creating oxygenated derivatives is through a chemo-enzymatic process. researchgate.netnih.gov This method often involves two main steps. The first is the synthesis of diols from the parent propenylbenzene. researchgate.netnih.gov This can be achieved through lipase-catalyzed epoxidation followed by the hydrolysis of the resulting epoxide. researchgate.netnih.gov The second step involves the microbial oxidation of the diol mixture to produce the corresponding hydroxy ketones. researchgate.netnih.gov This has been demonstrated on a preparative scale using microorganisms such as Dietzia sp. researchgate.netnih.gov
The yields for obtaining hydroxy ketones through this scaled-up process have been reported to be in the range of 36–62.5%. researchgate.netnih.gov These synthesized oxygenated derivatives, along with the initial propenylbenzene compounds, have been subjected to various biological activity tests. researchgate.netnih.gov
Halogenated Analogs (e.g., Fluorinated Derivatives) and their Metabolic Profiles
The introduction of halogen atoms, such as fluorine, into the structure of this compound can significantly alter its physicochemical properties and metabolic fate. While specific details on the synthesis and metabolic profiles of halogenated derivatives of this compound are not extensively detailed in the provided search results, the general principles of creating such analogs involve electrophilic halogenation reactions on the aromatic ring or modifications to the propenyl side chain. The metabolic pathways of related compounds, such as methyleugenol, have been shown to be similar in rodents and humans, suggesting that animal data on metabolism may have relevance to human exposure. industrialchemicals.gov.au
Nitroalkene Derivatives
Nitroalkene derivatives of dimethoxy-propenylbenzenes have been synthesized and characterized. For instance, 2,4-Dimethoxy-1-(2-nitro-propenyl)-benzene is a known compound. sigmaaldrich.com Another related compound is 1,4-Dimethoxy-2-(2-nitro-1-propenyl)-benzene, also identified as 1-(2,5-Dimethoxyphenyl)-2-nitropropene or 2,5-Dimethoxy-β-methyl-β-nitrostyrene. nist.gov The synthesis of such compounds can potentially involve the reaction of a corresponding benzaldehyde (B42025) with a nitroalkane.
Other Modified Phenylpropene Structures
The structural framework of phenylpropenes allows for a wide range of modifications. Research has been conducted on various substituted phenylpropene structures to explore their biological potential. For example, the synthesis of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, a monocyclic β-lactam, has been reported, starting from 2,4-dimethoxy aniline (B41778) and p-nitrobenzaldehyde. mdpi.comresearchgate.net This demonstrates the versatility of the dimethoxyphenyl moiety in the construction of more complex heterocyclic systems. Additionally, the synthesis of benzene (B151609) homologues tethered with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs has been explored, starting from benzene-1,3,5-tricarbohydrazide. nih.gov
Comparative Biological Activity of this compound Derivatives
The biological activities of this compound and its derivatives have been a subject of investigation, revealing a spectrum of effects. Propenylbenzenes, as a class, exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiproliferative actions. nih.gov
A study evaluating the biological activity of oxygenated propenylbenzene derivatives, including diols and hydroxy ketones, found that these compounds displayed varying levels of antimicrobial, antioxidant, and antiproliferative activities. researchgate.netnih.gov For instance, certain propenylbenzene derivatives showed fungistatic activity against Candida albicans, with MIC50 values ranging from 37 to 124 μg/mL. researchgate.netnih.govdntb.gov.ua The parent propenylbenzenes with an intact double bond in their structure demonstrated the highest antiradical activity. researchgate.netnih.govdntb.gov.ua Furthermore, while the tested compounds did not show cytotoxicity towards human red blood cells, some diol and hydroxy ketone derivatives were found to affect the fluidity of the red blood cell membrane. researchgate.netnih.govdntb.gov.ua The antiproliferative activity of these compounds against cell lines such as HepG2, Caco-2, and MG63 was found to be concentration-dependent. researchgate.netnih.govdntb.gov.ua
Impact of Positional Isomerism and Stereoisomerism on Activity
The spatial arrangement of atoms within a molecule, including positional isomerism and stereoisomerism, can have a profound impact on its biological activity.
Stereoisomerism, which includes enantiomers and diastereomers, is crucial for biological activity because biological systems, such as enzymes and receptors, are chiral. biomedgrid.com Molecules with the same connectivity but different spatial arrangements of atoms can exhibit vastly different pharmacological and metabolic profiles. biomedgrid.com The interaction between a drug and chiral macromolecules is often stereoselective. biomedgrid.com For instance, in the case of some chiral drugs, one enantiomer may be pharmacologically active while the other is inactive or even toxic. biomedgrid.com The geometry of the double bond in the propenyl group (E/Z isomerism) also plays a role. Studies on oxazolidinones have shown that the E-isomer can be more potent than the Z-isomer. nih.gov The significance of stereochemistry is further highlighted in nature-inspired compounds, where often only one specific stereoisomer displays significant biological activity. nih.gov This stereoselectivity can be due to factors such as specific uptake mechanisms or precise binding interactions with the target protein. nih.gov
Interactive Data Table: Biological Activities of Selected Propenylbenzene Derivatives
| Compound Type | Biological Activity | Research Findings |
| Oxygenated Derivatives (Diols and Hydroxy Ketones) | Antimicrobial, Antioxidant, Antiproliferative | Showed fungistatic activity against Candida albicans. Parent propenylbenzenes had the highest antiradical activity. Some derivatives affected red blood cell membrane fluidity. Antiproliferative effects were concentration-dependent. researchgate.netnih.govdntb.gov.ua |
| Oxazolidinone Derivatives (with Benzotriazole) | Antibacterial | Linearly attached benzotriazole (B28993) derivatives were more potent than angular ones. The E-isomer was more potent than the Z-isomer. nih.gov |
| Nature-Inspired 3-Br-acivicin Isomers | Antimalarial | Only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake. nih.gov |
Applications in Chemical Synthesis and Catalyst Development
Role as Precursors in Organic Synthesis
The utility of phenylpropanoids as starting materials in the synthesis of more complex molecules is a cornerstone of natural product chemistry and medicinal chemistry. The arrangement of the methoxy (B1213986) groups and the propenyl side chain on the benzene (B151609) ring of 2,4-Dimethoxy-1-(1-propenyl)benzene offers a unique template for synthetic transformations.
Synthesis of Lignans (B1203133) and Related Phenylpropanoids
Lignans are a large class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors. While direct synthesis of lignans from this compound is not extensively documented, the closely related precursor, 2,4-dimethoxybenzaldehyde (B23906), has been successfully employed in the multi-step synthesis of complex natural products. For instance, a novel synthesis of a 3-propyl-substituted-benzo[g]isochromene quinone, which forms the core structure of the natural product xylindein, was achieved in nine steps starting from 2,4-dimethoxybenzaldehyde. This synthesis demonstrates the utility of the 2,4-dimethoxy substitution pattern as a foundational building block for constructing intricate molecular architectures similar to those found in lignans.
The propenyl group of this compound could, in principle, be oxidized to an aldehyde, thereby converting it into 2,4-dimethoxycinnamaldehyde, a direct precursor for lignan-type structures through oxidative coupling or other dimerization strategies.
Formation of Other Biologically Active Molecules
The broader class of propenylbenzenes is a valuable source for the synthesis of various biologically active molecules. Chemo-enzymatic processes have been developed to transform propenylbenzenes into valuable oxygenated derivatives like diols and hydroxy ketones. chemsynthesis.comresearchgate.netnih.gov One such study focused on the biotransformation of several propenylbenzenes, including the isomer 1,2-dimethoxy-4-prop-1-en-1-yl benzene, into derivatives with potential antimicrobial and anticancer activities. chemsynthesis.comresearchgate.net
This two-step process typically involves:
Chemo-enzymatic epoxidation: A lipase-catalyzed epoxidation of the propenyl double bond, followed by hydrolysis to form the corresponding vicinal diol. nih.gov
Microbial oxidation: The resulting diol is then oxidized by microorganisms to yield hydroxy ketones. nih.gov
These synthesized derivatives have shown promising biological activities, including fungistatic, antioxidant, and antiproliferative effects against various cell lines. chemsynthesis.comresearchgate.net Although this compound was not specifically tested in these studies, its structural similarity suggests it could be a viable substrate for similar chemo-enzymatic modifications to produce novel, biologically active compounds.
Catalytic Applications of this compound and its Derivatives
The electronic properties of the dimethoxy-substituted benzene ring and the reactivity of the propenyl group present opportunities for the development of novel catalytic systems.
Development of Hoveyda–Grubbs Catalysts for Olefin Metathesis
Hoveyda–Grubbs catalysts are a class of ruthenium-based complexes that are highly effective in olefin metathesis reactions. A key feature of these catalysts is a chelating benzylidene ligand, typically containing an alkoxy group (like isopropoxy) that can coordinate to the ruthenium center, enhancing catalyst stability and allowing for its recovery and reuse. mdpi.com
The development of new Hoveyda-Grubbs catalysts often involves the synthesis of novel styrenyl ligands. beilstein-journals.orgnih.gov For example, new catalysts have been developed using 2-vinylbenzylamine ligands, where a nitrogen atom coordinates to the ruthenium center. beilstein-journals.org While there is no direct report of this compound being used to synthesize a Hoveyda-Grubbs ligand, its structure presents a potential starting point. Chemical modification of the propenyl group to a vinyl group and strategic placement of a coordinating atom (like oxygen from a hydroxyl group or an introduced nitrogen atom) could theoretically produce a novel chelating ligand. The electronic-donating nature of the two methoxy groups on the benzene ring could further influence the stability and reactivity of the resulting ruthenium complex.
Potential in the Development of Eco-Friendly Chemical Agents
The push towards "green chemistry" emphasizes the use of renewable feedstocks, environmentally benign solvents, and biocatalysis to create sustainable chemical processes. nih.gov Phenylpropanoids, being derived from natural sources, are considered valuable renewable starting materials.
The chemo-enzymatic synthesis of propenylbenzene derivatives, as mentioned previously, is a prime example of a green chemistry approach. chemsynthesis.comnih.gov These methods often use enzymes like lipases and whole-cell microbial systems, which operate under mild conditions (ambient temperature and pressure) and often in aqueous media, reducing the reliance on volatile organic solvents. nih.govnih.gov
The biotransformation of this compound using such enzymatic or microbial systems could lead to the production of specialty chemicals and pharmacologically active agents in an environmentally friendly manner. The resulting products, such as diols and ketones, could serve as building blocks for biodegradable polymers, flavors, fragrances, or pharmaceuticals, contributing to the development of a more sustainable chemical industry.
Future Research Directions for 2,4 Dimethoxy 1 1 Propenyl Benzene
Development of Advanced Methodologies for Isolation and High-Yield Synthesis
The availability of pure 2,4-Dimethoxy-1-(1-propenyl)benzene is fundamental for detailed biological and chemical studies. Future research should prioritize the development of more efficient and scalable methods for both its isolation from natural sources and its chemical synthesis.
Current methods for obtaining propenylbenzene derivatives often involve multi-step chemical syntheses or extraction from plant essential oils. frontiersin.orgnih.gov For instance, chemo-enzymatic methods have been proposed, involving lipase-catalyzed epoxidation followed by microbial oxidation to produce various oxygenated derivatives. frontiersin.orgnih.gov However, these processes can have limitations in terms of yield and scalability. Future synthetic strategies could explore novel catalytic systems and reaction pathways to improve efficiency and reduce the number of steps. This includes the investigation of greener synthetic routes that minimize the use of hazardous reagents and solvents.
Key areas for development include:
Advanced Extraction and Purification: Exploring techniques such as supercritical fluid extraction and advanced chromatographic methods could lead to higher purity and yield from natural sources.
Novel Synthetic Routes: Investigating new catalytic approaches, such as metathesis or C-H activation, could provide more direct and atom-economical synthetic pathways.
Process Optimization: Systematic optimization of reaction conditions, including temperature, pressure, catalyst loading, and solvent systems, is crucial for maximizing yield and purity.
Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level
While preliminary studies have suggested various biological activities for propenylbenzenes, a detailed understanding of the molecular mechanisms of this compound is still lacking. ontosight.ai Future research should focus on identifying its specific molecular targets and elucidating the signaling pathways through which it exerts its effects.
For example, studies on related compounds like anethole (B165797) have shown that metabolites can influence cellular processes, including inducing cell death and affecting ATP levels in rat hepatocytes. industrialchemicals.gov.au Understanding the metabolic fate of this compound and the biological activities of its metabolites will be crucial.
Priorities for mechanistic studies include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct protein or nucleic acid targets of the compound.
Pathway Analysis: Investigating the impact of the compound on key cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
In Vivo Studies: Employing animal models to validate the in vitro findings and to understand the compound's physiological effects in a whole organism.
Rational Design and Synthesis of Novel Derivatives with Targeted Activities
Building upon a deeper mechanistic understanding, the rational design and synthesis of novel derivatives of this compound present a promising avenue for developing compounds with enhanced potency and selectivity. By modifying the chemical structure, it is possible to improve its pharmacokinetic properties and target specific biological pathways.
The principles of rational drug design, which have been successfully applied to other natural product-derived compounds, can guide this process. nih.govdntb.gov.ua For example, structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the resulting changes in activity are measured, can provide valuable insights. mdpi.com
Key approaches for derivative development include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxy (B1213986) and propenyl groups on the benzene (B151609) ring to understand their contribution to biological activity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce side effects.
Hybrid Molecule Synthesis: Combining the structural features of this compound with other known bioactive scaffolds to create hybrid molecules with novel or enhanced activities.
Integration of Computational and Experimental Approaches for Comprehensive Understanding
The synergy between computational modeling and experimental validation offers a powerful strategy for accelerating research into this compound. Computational methods can provide valuable predictions about the compound's properties and interactions, which can then be tested and refined through experimental work.
Techniques such as molecular docking can predict the binding affinity of the compound to potential protein targets, while molecular dynamics simulations can provide insights into the stability and dynamics of these interactions. nih.gov These computational approaches can help prioritize experimental studies and provide a molecular-level interpretation of experimental results.
Integrated research strategies should involve:
Molecular Modeling: Using computational tools to predict the three-dimensional structure of the compound and its potential binding modes with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of the derivatives to their biological activity.
In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and chemistry.
Q & A
Q. What are the established synthetic routes for 2,4-Dimethoxy-1-(1-propenyl)benzene, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : Key synthetic pathways include:
- Catalytic Hydroboration : Rhodium-catalyzed hydroboration of propenyl-substituted methoxybenzenes (e.g., trans-1-methoxy-(1-propenyl)benzene) under inert atmospheres, with yields dependent on catalyst loading (e.g., 5 mol% 4CzIPN) and solvent polarity .
- Acetoxylation : Functionalization via acetic anhydride in acidic conditions, as seen in derivatives like 1-Acetoxy-2-methoxy-4-(1-propenyl)benzene, where steric hindrance impacts regioselectivity .
- Claisen Rearrangement : Thermal rearrangement of allyl ether precursors, optimized by microwave-assisted synthesis to reduce side products .
Critical Parameters : Solvent choice (e.g., degassed CH₂Cl₂ for radical stability), temperature control (±2°C), and stoichiometric ratios (1.5 equiv of reagents for completeness).
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- GC-MS : Ideal for volatile derivatives (e.g., flavor analysis in fermented products) using SPME fiber coatings (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to isolate compounds from matrices .
- NMR (¹H/¹³C) : Assign methoxy (δ 3.8–4.0 ppm) and propenyl (δ 5.1–6.3 ppm) groups; coupling constants (J = 10–16 Hz) confirm trans/cis isomerism .
- HPLC-PDA : Purity validation with C18 columns (5 µm, 250 mm) and methanol/water gradients (65:35 v/v), monitoring at λ = 254 nm .
Advanced Research Questions
Q. How can catalytic systems be optimized for asymmetric synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Ligand Screening : Test phosphine ligands (e.g., BINAP) with rhodium or palladium catalysts to enhance enantiomeric excess (ee > 90%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability but may reduce reaction rates.
- Kinetic Studies : Monitor intermediates via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Q. How to resolve contradictions in spectral data when characterizing structurally similar analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate substituent positions through cross-peak correlations (e.g., methoxy groups ortho to propenyl) .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to suppress background noise in overcrowded spectral regions.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What strategies mitigate matrix interference when quantifying this compound in complex biological or environmental samples?
- Methodological Answer :
- SPME Optimization : Adjust extraction time (30–60 min), temperature (40–60°C), and salt concentration (NaCl saturation) to enhance analyte recovery .
- ROAV Analysis : Rank odor-active compounds by relative odor activity values (ROAV ≥ 1 indicates key contributors), validated via PCA to isolate dominant flavorants .
- Matrix-Matched Calibration : Prepare standards in simulated matrices (e.g., soybean curd homogenates) to correct for signal suppression/enhancement .
Q. How to design bioactivity-focused analogs of this compound with enhanced pharmacological properties?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the 4-position to modulate redox potential and bioavailability .
- QSAR Modeling : Correlate logP values (2.5–3.5) with antimicrobial efficacy using partial least-squares regression .
- In Vitro Assays : Screen derivatives for cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition), prioritizing compounds with IC₅₀ < 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
